N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide is a synthetic small molecule featuring a pyrazolidine core substituted with a 4-methyl-2-(3-methylphenyl)thiazole moiety and a 4-methoxyphenylmethyl carboxamide group. The pyrazolidine ring (a saturated five-membered ring with two adjacent nitrogen atoms) distinguishes it from more common heterocycles like pyrazole or pyrimidine. The 4-methoxyphenyl group may enhance metabolic stability, while the thiazole and pyrazolidine rings likely contribute to its binding affinity and conformational rigidity. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or infectious diseases .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-14-5-4-6-17(11-14)23-25-15(2)21(30-23)19-12-20(27-26-19)22(28)24-13-16-7-9-18(29-3)10-8-16/h4-11,19-20,26-27H,12-13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXYHGZDJIXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid pyrazolidine-thiazole scaffold. Below is a comparative analysis with analogous molecules from the evidence, focusing on structural motifs, physicochemical properties, and inferred bioactivity.
Structural Features
Notes:
- Pyrazolidine vs.
- Thiazole vs. Oxazole : The thiazole ring in the target (with sulfur) vs. oxazole (with oxygen) in alters electronic properties—thiazole’s sulfur enhances π-π stacking and hydrophobic interactions .
- 4-Methoxyphenyl Group : This substituent appears in multiple compounds (e.g., ), suggesting its role in modulating solubility and metabolic stability via methoxy’s electron-donating effects .
Physicochemical Properties
- LogP and Solubility : The target compound’s LogP is estimated to be ~6.9 (similar to ’s compound with LogP 6.91), indicating high lipophilicity. This contrasts with ’s pyrazole derivative (LogP ~2.5*), where the hydroxyethyl group improves aqueous solubility.
- Hydrogen Bonding : The carboxamide group in the target and –12 facilitates hydrogen bonding, critical for target engagement. The thiazole’s nitrogen may act as a hydrogen bond acceptor, as seen in .
Inferred Pharmacological Profiles
- Anticancer Activity : Thiazole-containing compounds (e.g., ) often inhibit kinases or tubulin polymerization. The 3-methylphenyl group in the target’s thiazole may enhance hydrophobic binding to enzyme pockets .
- Anti-inflammatory/Antimicrobial Effects: Pyrazolidine and thiazolidinone derivatives () are known COX-2 inhibitors or antibacterial agents. The 4-methoxyphenyl group could reduce oxidative metabolism, extending half-life .
Key Research Findings
Role of Thiazole Substituents : In , the 3-methylphenyl-thiazole moiety increased binding affinity for kinase targets by 30% compared to unsubstituted thiazoles, suggesting similar benefits for the target compound .
4-Methoxyphenyl Stability: Compounds with this group (e.g., ) exhibit 50% lower CYP3A4-mediated metabolism than their non-methoxy counterparts, aligning with its role in improving pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
